Ketohexokinase Inhibitor-1, commonly referred to as KHK-IN-1, is a compound designed to inhibit the activity of ketohexokinase, an enzyme that plays a crucial role in fructose metabolism. This inhibition is significant in the context of metabolic disorders, particularly non-alcoholic fatty liver disease and other conditions associated with excessive fructose consumption. KHK-IN-1 is characterized by its ability to modulate metabolic pathways that contribute to liver injury and fibrosis.
KHK-IN-1 was discovered and developed through a series of biochemical studies aimed at identifying potent inhibitors of ketohexokinase. The compound has been featured in various research articles, demonstrating its efficacy in both in vitro and in vivo settings, particularly in models of fructose-induced liver damage.
KHK-IN-1 falls under the category of small molecule inhibitors targeting metabolic enzymes. It is classified as a ketohexokinase inhibitor, specifically designed to interfere with the enzyme's function in fructose phosphorylation.
The synthesis of KHK-IN-1 involves several key steps that include:
The synthetic route typically requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of KHK-IN-1. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the final product.
KHK-IN-1 features a complex molecular structure that includes functional groups critical for its inhibitory activity against ketohexokinase. The exact molecular formula and structural representation can be derived from spectral data obtained during synthesis.
The molecular weight of KHK-IN-1 is approximately 300 g/mol, with specific structural characteristics that enhance its interaction with the ketohexokinase enzyme. Detailed structural data can be obtained from crystallographic studies or computational modeling.
KHK-IN-1 primarily acts through competitive inhibition of ketohexokinase. The compound binds to the active site of the enzyme, preventing fructose from being phosphorylated into fructose-1-phosphate.
The inhibition kinetics can be characterized using Michaelis-Menten equations to determine parameters such as (inhibition constant) and (half-maximal inhibitory concentration). In vitro assays involving HepG2 cell lysates have shown that KHK-IN-1 effectively reduces the production of fructose-1-phosphate at concentrations ranging from 0 to 10 µM.
KHK-IN-1 inhibits ketohexokinase by binding to its active site, thereby blocking the phosphorylation of fructose. This action leads to decreased levels of fructose-1-phosphate, which is crucial for regulating downstream metabolic pathways involved in lipid synthesis and hepatic steatosis.
Studies have demonstrated that treatment with KHK-IN-1 results in reduced liver injury markers and improved metabolic profiles in animal models subjected to high-fructose diets. The compound's mechanism has been validated through various biochemical assays measuring enzyme activity and metabolite levels.
KHK-IN-1 is typically a crystalline solid at room temperature with a moderate melting point. Its solubility profile suggests it is soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
The compound exhibits stability under physiological conditions but may undergo hydrolysis or oxidation under extreme pH or temperature conditions. Its reactivity profile indicates it can form stable complexes with ketohexokinase without undergoing significant degradation.
Comprehensive studies on KHK-IN-1's stability and reactivity have been conducted using techniques such as high-performance liquid chromatography and mass spectrometry, confirming its potential for therapeutic applications.
KHK-IN-1 has significant scientific uses, particularly in research focused on metabolic diseases linked to fructose metabolism:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3